1-[2-amino-1-(4-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
Overview
Description
1-[2-Amino-1-(4-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring, an amino group, and a methoxyphenyl group
Preparation Methods
The synthesis of 1-[2-amino-1-(4-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Amino Group: Amination reactions are employed to introduce the amino group at the desired position.
Attachment of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions to attach the methoxyphenyl group to the pyrrolidine ring.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-[2-Amino-1-(4-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts to facilitate the reactions .
Scientific Research Applications
1-[2-Amino-1-(4-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its biological activity.
Biology: The compound is used in research to understand its interactions with biological molecules and pathways.
Pharmacology: It is investigated for its potential therapeutic effects and mechanisms of action.
Industry: The compound may be used in the synthesis of other complex molecules and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 1-[2-amino-1-(4-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-[2-Amino-1-(4-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure but may have different substituents, leading to varied biological activities.
Methoxyphenyl Compounds: Compounds with the methoxyphenyl group can have similar aromatic properties but differ in their overall structure and function.
Amino Acid Derivatives: These compounds may have similar amino groups but differ in their side chains and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-amino-1-(4-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-19-12-4-2-10(3-5-12)13(8-15)16-7-6-11(9-16)14(17)18/h2-5,11,13H,6-9,15H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYGQCFWBARQPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)N2CCC(C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661404 | |
Record name | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886364-07-4 | |
Record name | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]-3-pyrrolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886364-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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